molecular formula C10H12N2O B1363934 3-(2-Methoxy-phenylamino)-propionitrile CAS No. 27472-15-7

3-(2-Methoxy-phenylamino)-propionitrile

Cat. No. B1363934
CAS RN: 27472-15-7
M. Wt: 176.21 g/mol
InChI Key: LUIMFCWRORVFTC-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenylamino)-propionitrile, also known as MPAP, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a derivative of the amino acid phenylalanine and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Propionamides : A study by Arutyunyan et al. (2014) explored the hydrolysis of a related compound, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile, to produce propionamides, which showed weak antibacterial activity.

  • Mechanistic Investigation in Arylacetonitriles : Research by Tundo et al. (2002) found that mono-C-methylation selectivity of arylacetonitriles with dimethyl carbonate involves a series of steps, providing insights into the reaction mechanisms of compounds like 3-(2-Methoxy-phenylamino)-propionitrile.

  • Non-enzymatic Reduction in Pharmaceutical Development : Zhang et al. (2008) discovered that a 1,2,4-thiadiazolium derivative of a similar compound could be reduced non-enzymatically in biological settings, suggesting potential pharmaceutical applications. (Zhang et al., 2008)

  • Src Kinase Inhibition for Therapeutic Applications : Wu et al. (2006) synthesized new analogs of 3-(2-Methoxy-phenylamino)-propionitrile to evaluate them as Src kinase inhibitors, an important target in cancer therapy. (Wu et al., 2006)

  • Improvement of Dye-Sensitized Solar Cells : Venkatesan et al. (2015) reported the use of a related compound, 3-methoxypropionitrile, in improving the stability of dye-sensitized solar cells. (Venkatesan et al., 2015)

  • Synthesis of β-Enaminones : Šimůnek et al. (2007) used 3-phenylaminocyclopent-2-en-1-one, a related compound, to prepare azo coupling products, exploring its potential in the synthesis of complex organic molecules. (Šimůnek et al., 2007)

properties

IUPAC Name

3-(2-methoxyanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMFCWRORVFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367986
Record name 3-(2-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-phenylamino)-propionitrile

CAS RN

27472-15-7
Record name 3-(2-Methoxyanilino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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